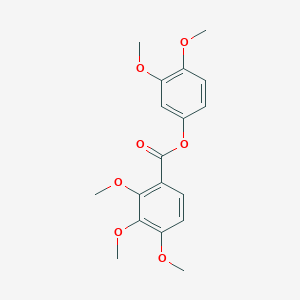
3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate is an organic compound that features both dimethoxyphenyl and trimethoxybenzoate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate typically involves esterification reactions. One common method is the reaction between 3,4-dimethoxyphenol and 2,3,4-trimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors and more efficient catalysts. The reaction conditions are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
科学研究应用
3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups can form hydrogen bonds with active sites, influencing the activity of enzymes like tubulin and heat shock protein 90 (Hsp90) . This interaction can lead to the inhibition of these enzymes, resulting in various biological effects, including anticancer activity.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in its overall structure and biological activity.
3,4,5-Trimethoxybenzoic acid: Contains the trimethoxybenzoate group and is used in similar applications.
Uniqueness
3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate is unique due to its combination of both dimethoxyphenyl and trimethoxybenzoate groups, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions.
属性
分子式 |
C18H20O7 |
|---|---|
分子量 |
348.3 g/mol |
IUPAC 名称 |
(3,4-dimethoxyphenyl) 2,3,4-trimethoxybenzoate |
InChI |
InChI=1S/C18H20O7/c1-20-13-8-6-11(10-15(13)22-3)25-18(19)12-7-9-14(21-2)17(24-5)16(12)23-4/h6-10H,1-5H3 |
InChI 键 |
LDCMFZIDVAWOPU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)OC(=O)C2=C(C(=C(C=C2)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


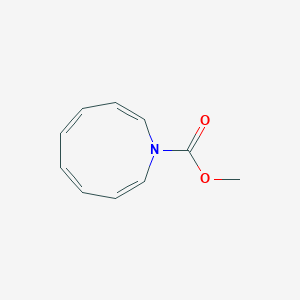
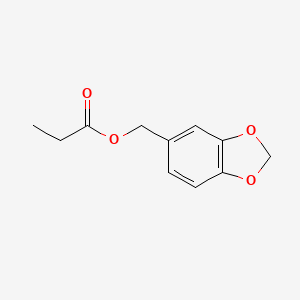
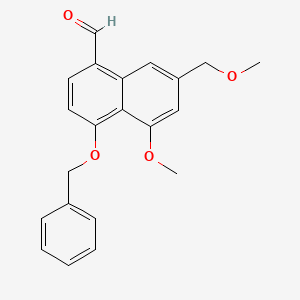
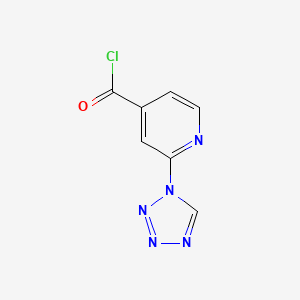
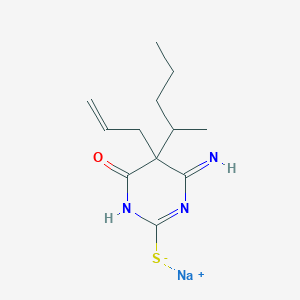
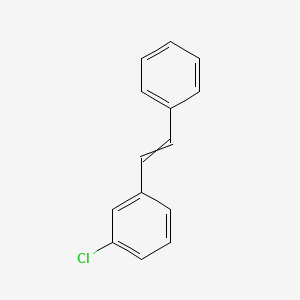
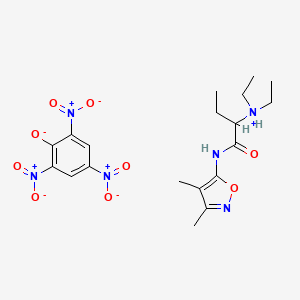


![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)

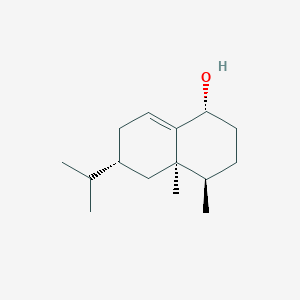
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)

